Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate
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Overview
Description
Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate is a chemical compound with the molecular formula C8H10KN3O2 and a molecular weight of 221.3 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with an aminoethyl group and a carboxylate group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate typically involves the reaction of 2-[(2-aminoethyl)amino]pyridine-4-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and carboxylate groups make the compound reactive towards nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired transformation.
Scientific Research Applications
Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate is utilized in various scientific research fields:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating enzyme activities and cellular signaling pathways .
Comparison with Similar Compounds
Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate can be compared with other similar compounds such as:
Potassium 2-[(2-aminoethyl)amino]isonicotinate: Similar structure but different positioning of functional groups.
2-[(2-aminoethyl)amino]pyridine-4-carboxylic acid: The non-potassium salt form of the compound.
Indole derivatives: While structurally different, indole derivatives share some biological activity profiles with this compound
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positioning, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
potassium;2-(2-aminoethylamino)pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.K/c9-2-4-11-7-5-6(8(12)13)1-3-10-7;/h1,3,5H,2,4,9H2,(H,10,11)(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPHMWIRYRGKDR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)[O-])NCCN.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10KN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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